3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride

Medicinal Chemistry CNS Drug Design Dopamine Receptor Ligands

This indolin-2-one hydrochloride is a differentiated CNS scaffold. The primary amine terminus enables rapid parallel derivatisation—carbamates, amides, sulphonamides—while the 4-methyl substituent provides a unique lipophilicity vector for SAR studies. With only 2 rotatable bonds vs. 6 for ropinirole, it serves as a minimalist probe for D2/D3 receptor mapping. Ideal for DMPK head-to-head metabolism studies and as an LC-MS/MS reference standard for N-despropyl ropinirole metabolite quantification. Choose this compound when you need a well-characterised, synthetic-ready intermediate that cannot be substituted by unsubstituted or tertiary-amine analogs.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7
CAS No. 2580208-57-5
Cat. No. B2438703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride
CAS2580208-57-5
Molecular FormulaC11H15ClN2O
Molecular Weight226.7
Structural Identifiers
SMILESCC1=C2C(C(=O)NC2=CC=C1)CCN.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H
InChIKeyVKNBGMZGEXRSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one Hydrochloride (CAS 2580208-57-5): Chemical Identity and Research Positioning


3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride (CAS 2580208-57-5) is a synthetic indolin-2-one (oxindole) derivative bearing a primary 2-aminoethyl side chain at the 3-position and a methyl substituent at the 4-position of the aromatic ring, supplied as the hydrochloride salt with a molecular weight of 226.70 g/mol [1]. The compound belongs to a pharmacologically significant class that includes the clinically used dopamine D2/D3 agonist ropinirole, but distinguishes itself through its primary amine terminus, which offers distinct synthetic derivatisation potential and altered hydrogen-bonding capacity relative to tertiary-amine congeners. It is of research interest as a synthetic intermediate, a potential pharmacological probe for aminergic receptors, and a scaffold for generating compound libraries targeting central nervous system disorders.

Why 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one Hydrochloride Cannot Be Casually Replaced by Other Indolin-2-one Analogs


Despite a shared indolin-2-one core, even minor structural modifications among this compound class can lead to profound shifts in receptor selectivity, pharmacokinetic profile, and synthetic utility. The simultaneous presence of a primary aliphatic amine and a 4-methyl substituent on the target compound (CAS 2580208-57-5) distinguishes it from both the unsubstituted 3-(2-aminoethyl)indolin-2-one (CAS 60716-71-4), which lacks the lipophilic methyl group, and from N,N-dialkylated analogs such as ropinirole, where a tertiary amine dominates the pharmacophore [1]. These differences translate into altered hydrogen-bond donor count (3 vs. 1 for ropinirole), topological polar surface area, and metabolic susceptibility (primary amine vs. N-dealkylation pathways), meaning that receptor occupancy, off-target liability, and chemical reactivity cannot be extrapolated across analogs without bespoke experimental validation. Procurement decisions based solely on core scaffold identity risk introducing uncharacterised biological profiles or synthetic failures into downstream research programmes.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one Hydrochloride


Increased Hydrogen-Bond Donor Count Relative to Ropinirole: Implications for Receptor Pharmacophore Matching

The target compound possesses three hydrogen-bond donor (HBD) atoms (two from the primary amine, one from the indolin-2-one N–H), whereas the approved dopamine agonist ropinirole contains only one HBD (indolin-2-one N–H). This parameter is a critical determinant in structure-based drug design, as the number of HBD groups influences ligand-receptor binding geometry, membrane permeability, and off-target promiscuity [1]. In central nervous system drug design, a higher HBD count can enhance specific hydrogen-bond interactions with receptor residues such as Asp110 in the dopamine D2 receptor binding pocket, but may simultaneously reduce passive blood-brain barrier penetration if not compensated by other molecular features. No quantitative receptor-binding data for the target compound itself have been identified in the peer-reviewed literature as of the search date; therefore, the HBD difference is reported here as a computed physicochemical comparator rather than a pharmacologically validated differentiation. Researchers evaluating this compound for CNS target engagement studies should benchmark against ropinirole (HBD = 1) and the des-methyl analog 3-(2-aminoethyl)indolin-2-one (HBD = 2), noting that the additional HBD of the target compound diverges significantly from the established clinical lead.

Medicinal Chemistry CNS Drug Design Dopamine Receptor Ligands

Rotatable Bond Restriction Provides Conformational Rigidity Advantage over Ropinirole for Selective Receptor Targeting

The target compound contains only two rotatable bonds (the ethylamine side chain), compared with six rotatable bonds in ropinirole, which includes two flexible dipropylamino arms [1]. Increased conformational restriction is a well-established strategy for enhancing receptor subtype selectivity, as it reduces the entropic penalty upon binding and limits the conformational space available for off-target receptor interactions. In the context of dopamine D2 versus D3 receptor selectivity—a critical parameter for reducing side effects in Parkinson's disease therapies—analogs with constrained side chains have shown improved D3 selectivity in structurally related indolin-2-one series [2]. Although direct receptor-binding data for the target compound have not been located in the public domain, the two-rotatable-bond constraint represents a notable structural departure from the six-rotatable-bond benchmark of ropinirole, providing a rational basis for selecting this compound for D2/D3 selectivity profiling studies. Researchers should note that this is a structure-based inference; empirical confirmation of selectivity gains requires direct in vitro pharmacological evaluation.

Molecular Pharmacology Conformational Analysis Dopamine Receptor Subtype Selectivity

Primary Amine Synthetic Handle Distinct from Tertiary Amine Analogs for Diversification Chemistry

The 2-aminoethyl side chain of the target compound terminates in a primary amine (pKa ~9-10), providing a versatile synthetic handle that distinguishes it from N,N-dialkylated congeners such as ropinirole and from the des-methyl analog 3-(2-aminoethyl)indolin-2-one [1]. This primary amine can be selectively derivatised via amide coupling, reductive amination, carbamate formation, or sulphonamide synthesis without affecting the indolin-2-one lactam. In contrast, the tertiary amine of ropinirole is N-desalkylated during metabolism (generating N-despropyl ropinirole), and chemical modification requires more forcing conditions or quaternisation strategies. The carbamate derivative compound 120 from Yanovsky et al. (2012)—namely 3-(2-aminoethyl)indolin-4-yl ethyl(methyl)carbamate dihydrochloride—demonstrates the utility of a closely related primary amine indoline scaffold for generating potent acetylcholinesterase inhibitors (AChE IC50 = 0.4 µM) [2]. While the target compound incorporates a 4-methyl rather than a 4-hydroxy group, the primary amine handle is conserved, making it strategically suited for analogous diversification into CNS-active compound libraries. The synthetic versatility of the primary amine represents a procurement-relevant advantage for research groups constructing focused or combinatorial libraries from the 4-methylindolin-2-one scaffold.

Synthetic Chemistry Parallel Library Synthesis Functionalized Congeners

4-Methyl Substituent Differentiates from Des-Methyl Analog in Lipophilicity and Metabolic Soft Spot Profile

The 4-methyl substituent on the target compound distinguishes it from the closely related 3-(2-aminoethyl)indolin-2-one (CAS 60716-71-4), which lacks any aromatic substitution. This methyl group increases calculated logP by approximately 0.5-0.8 units, enhancing membrane permeability potential while simultaneously introducing a site for CYP450-mediated oxidative metabolism (benzylic hydroxylation) that is absent in the des-methyl analog [1]. The presence of a benzylic methyl group on an aromatic ring is a well-known metabolic soft spot that can be exploited in prodrug design or, conversely, may lead to rapid hepatic clearance if not addressed through structural optimisation. For in vitro ADME screening programmes, the 4-methyl compound provides a distinct metabolic probe relative to the unsubstituted parent, potentially enabling structure-metabolism relationship (SMR) studies relevant to the broader indolin-2-one class. No empirical metabolic stability data (e.g., intrinsic clearance in human liver microsomes) have been identified for either compound in the public domain; this inference is drawn from established medicinal chemistry principles and computational logP estimates, and should be validated experimentally.

Drug Metabolism Pharmacokinetic Profiling CYP Enzymology

Hydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assay Compatibility

The compound is supplied as the hydrochloride salt, which confers significantly higher aqueous solubility compared with the free base form of structurally related indolin-2-ones. The hydrochloride salt of the des-methyl analog 3-(2-aminoethyl)indolin-2-one (CAS 60716-71-4) demonstrates practical solubility in polar solvents including ethanol and DMSO, facilitating direct use in cell-based assays at biologically relevant concentrations [1]. While quantitative solubility measurements for the 4-methyl hydrochloride have not been published, the established solubilising effect of hydrochloride salt formation on primary amine-containing heterocycles is well documented across medicinal chemistry. This contrasts with ropinirole free base, which exhibits limited aqueous solubility and typically requires formulation with excipients for in vivo administration. For in vitro pharmacology and early-stage screening programmes, the hydrochloride salt form of the target compound presents a procurement-relevant advantage in terms of immediate assay readiness without additional solubilisation protocols.

Preformulation Assay Development Biopharmaceutical Profiling

Evidence-Backed Application Domains for 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one Hydrochloride


Dopamine D2/D3 Receptor Structure-Activity Relationship (SAR) Probe Development

The compound's constrained rotatable bond profile (2 bonds vs. 6 for ropinirole) and primary amine pharmacophore make it a rational choice for probing the conformational requirements of dopamine D2 and D3 receptor binding pockets. Medicinal chemistry teams designing selective D3 receptor ligands can use this compound as a 'minimalist' scaffold to systematically introduce substituents and map receptor subtype selectivity determinants, building on published ropinirole analog SAR data [1]. The primary amine handle enables rapid parallel derivatisation into carbamates, amides, and sulphonamides for library screening.

Cholinesterase Inhibitor Library Synthesis via Carbamate Diversification

The primary amine functionality of the target compound directly mirrors the synthetic handle exploited by Yanovsky et al. (2012) to generate potent acetylcholinesterase inhibitors from a related indoline scaffold (compound 120; AChE IC50 = 0.4 µM) [2]. Research groups targeting Alzheimer's disease and related neurodegenerative conditions can employ the target compound as a starting material for parallel carbamate library synthesis, with the 4-methyl substituent providing a distinct lipophilicity vector that may influence blood-brain barrier penetration and target engagement relative to the published 4-hydroxy series.

Comparative CYP450 Metabolic Stability Profiling of Indolin-2-one Scaffolds

The 4-methyl substituent introduces a benzylic oxidation hot spot that distinguishes the target compound from the unsubstituted 3-(2-aminoethyl)indolin-2-one. Drug metabolism and pharmacokinetics (DMPK) laboratories can utilise this compound pair for head-to-head intrinsic clearance studies in human or rodent hepatocytes and liver microsomal fractions, generating structure-metabolism relationship data that informs the design of more metabolically stable indolin-2-one-based CNS drug candidates [3].

Reference Standard for N-Despropyl Ropinirole Analog Analytical Method Development

Given its structural resemblance to the ropinirole metabolite N-despropyl ropinirole (which retains a secondary or primary amine depending on metabolic stage), the target compound can serve as a readily accessible, well-characterised reference standard for developing and validating LC-MS/MS analytical methods for indolin-2-one metabolite quantification. The known interference of N-despropyl ropinirole with certain tryptamine-based new psychoactive substances in forensic toxicology screening [4] underscores the need for high-purity, structurally characterised reference compounds in clinical and forensic bioanalysis.

Quote Request

Request a Quote for 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.